2-(Isochroman-7-yl)acetic acid
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Overview
Description
2-(Isochroman-7-yl)acetic acid is an organic compound with the molecular formula C11H12O3 It belongs to the class of isochromans, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isochroman-7-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the oxa-Pictet–Spengler reaction, which involves the condensation of an aldehyde with a β-phenylethanol derivative in the presence of an acid catalyst . The reaction conditions often include the use of hexafluoroisopropanol as a solvent, which facilitates the reaction and expands the scope of electrophiles and nucleophiles that can be used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Isochroman-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the isochroman ring to more oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isochroman ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(Isochroman-7-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Isochroman-7-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific derivative and its intended use. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Isochroman-1-yl)acetic acid: Another isochroman derivative with a similar structure but different substitution pattern.
Isochroman-3-carboxylic acid: Contains a carboxylic acid group at a different position on the isochroman ring.
Isochroman-4-ol: An isochroman derivative with a hydroxyl group at the fourth position.
Uniqueness
2-(Isochroman-7-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-1-2-9-3-4-14-7-10(9)5-8/h1-2,5H,3-4,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGTQSHXBYBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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